An In-depth Technical Guide to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: A Versatile Scaffold for Scientific Research
An In-depth Technical Guide to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: A Versatile Scaffold for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. While direct biological activity data for this specific compound is limited in publicly available literature, its core 1,3,5-triazine (B166579) structure is a well-established privileged scaffold in medicinal chemistry.[1][2] This guide also explores the metabolic fate of a structurally related compound to provide insights into the potential biotransformation pathways relevant to drug development.
Chemical Structure and Properties
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a symmetrical aromatic compound characterized by a central 1,3,5-triazine ring substituted with three 4-bromophenyl groups.[3] This structure provides a rigid framework and multiple sites for further functionalization, making it an attractive building block in organic synthesis.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2,4,6-tris(4-bromophenyl)-1,3,5-triazine | [3] |
| CAS Number | 30363-03-2 | [3] |
| Molecular Formula | C₂₁H₁₂Br₃N₃ | [3] |
| Molecular Weight | 546.06 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | >300 °C | |
| Purity | >98.0% (HPLC) | [4] |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference(s) |
| Exact Mass | 542.858093 | [3] |
| Monoisotopic Mass | 542.85814 Da | [3] |
| Topological Polar Surface Area | 38.7 Ų | [3] |
| Heavy Atom Count | 27 | [3] |
| Formal Charge | 0 | [3] |
| Complexity | 377 | [3] |
| Isotope Atom Count | 0 | [3] |
| Defined Atom Stereocenter Count | 0 | [3] |
| Undefined Atom Stereocenter Count | 0 | [3] |
| Defined Bond Stereocenter Count | 0 | [3] |
| Undefined Bond Stereocenter Count | 0 | [3] |
| Covalently-Bonded Unit Count | 1 | [3] |
Synthesis and Characterization
The synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is typically achieved through the cyclotrimerization of 4-bromobenzonitrile (B114466).
Experimental Protocol: Synthesis from 4-bromobenzonitrile
This protocol is adapted from the literature and describes a common method for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines.
Materials:
-
4-bromobenzonitrile
-
Trifluoromethanesulfonic acid
-
Chloroform (B151607) (dry)
-
Aqueous ammonia (B1221849) solution
-
Ethanol
-
Hexane
Procedure:
-
To a flask containing dry chloroform (20 mL), rapidly add trifluoromethanesulfonic acid (6.0 g, 40 mmol).
-
Cool the solution to 0 °C.
-
A solution of 4-bromobenzonitrile (3.64 g, 20 mmol) in dry chloroform (120 mL) is added dropwise to the pre-cooled solution.
-
After the addition is complete, stir the solution for 30 minutes at 0 °C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.
-
Neutralize the unreacted trifluoromethanesulfonic acid by adding aqueous ammonia solution (30%) until a precipitate is formed.
-
Filter the precipitate and wash sequentially with ethanol, hexane, and chloroform.
-
The resulting product is 2,4,6-tris(4-bromophenyl)-1,3,5-triazine as a white powder.
Characterization Data
¹H NMR (300 MHz, CDCl₃):
-
δ 8.61 (d, J = 9 Hz, 6H)
-
δ 7.72 (d, J = 9 Hz, 6H)
Relevance in Drug Discovery and Development
The 1,3,5-triazine core is a versatile scaffold that has been extensively used in the development of therapeutic agents.[1] Derivatives of 1,3,5-triazine have demonstrated a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[5][6][7]
While there is no direct evidence of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine itself being a therapeutic agent, its structure presents several opportunities for medicinal chemists. The bromo-substituents can be readily modified using various cross-coupling reactions to introduce diverse functionalities and explore structure-activity relationships.
Potential Metabolic Pathways: Insights from a Structurally Related Analogue
Studies on the closely related compound, 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (B116900) (TTBP-TAZ), a brominated flame retardant, have shown that it undergoes biotransformation to 2,4,6-tribromophenol (B41969) (2,4,6-TBP) in both human and rat liver microsomes.[8][9] This metabolic pathway is significant as 2,4,6-TBP is a known toxicant.[9] The study also indicated that TTBP-TAZ can activate the aryl hydrocarbon receptor (AhR).[9] This information is crucial for any drug development program considering brominated triazine scaffolds, as it highlights a potential for metabolic activation to toxic metabolites and interaction with xenobiotic response pathways.
Experimental Workflows and Logical Relationships
The general workflow for evaluating a novel compound like 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine in a drug discovery context would involve several key stages, starting from its synthesis and characterization, followed by biological screening and lead optimization.
Conclusion
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a readily synthesizable compound with a chemical structure that is highly amenable to further modification. While direct biological data is currently lacking, the established importance of the 1,3,5-triazine scaffold in medicinal chemistry suggests that derivatives of this compound could hold significant potential for the development of novel therapeutics. Researchers and drug development professionals should consider this compound as a valuable starting material for the synthesis of new chemical entities. However, the metabolic data from structurally related brominated triazines warrant careful consideration of potential toxicological liabilities during the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | CymitQuimica [cymitquimica.com]
- 5. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico and In Vitro Analysis of the 4,4′,4′′-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triphenol), an Antioxidant Agent with a Possible Anti-Inflammatory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
